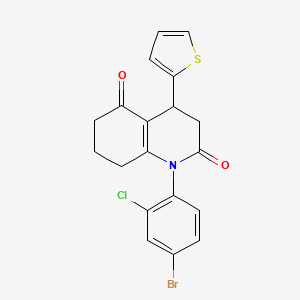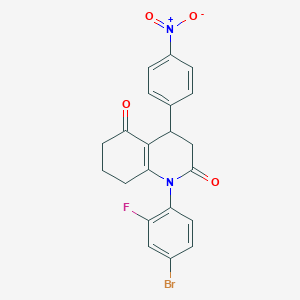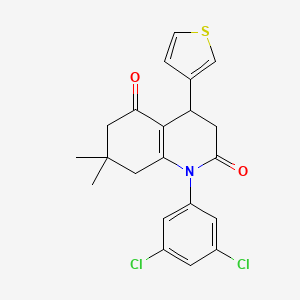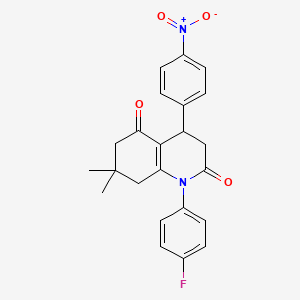![molecular formula C24H31NO3 B4300914 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B4300914.png)
3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid
描述
3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid, commonly known as TTA, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. TTA is a potent and selective PPARα agonist that has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and inflammation.
作用机制
TTA exerts its biological effects by binding to and activating 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acidα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acidα by TTA leads to the transcriptional activation of target genes involved in fatty acid oxidation, ketone body production, and lipid transport, resulting in improved lipid and glucose metabolism. In addition, TTA has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects, including improved lipid and glucose metabolism, reduced inflammation, and inhibition of tumor growth. In animal models, TTA has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and decrease hepatic steatosis. In cancer models, TTA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation models, TTA has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
TTA has several advantages as a research tool, including its high potency and selectivity for 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acidα, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. However, TTA also has some limitations, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential off-target effects.
未来方向
There are several future directions for research on TTA, including the development of more potent and selective 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acidα agonists, the identification of novel signaling pathways modulated by TTA, and the evaluation of TTA in human clinical trials for various diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of TTA and to identify potential biomarkers for monitoring its therapeutic efficacy.
科学研究应用
TTA has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, TTA has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and decrease hepatic steatosis. In cancer, TTA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation, TTA has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-23(2,3)18-11-7-16(8-12-18)20(15-21(26)27)25-22(28)17-9-13-19(14-10-17)24(4,5)6/h7-14,20H,15H2,1-6H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXVSMAWZRFGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-{[(4-tert-butylphenyl)carbonyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B4300831.png)
![dimethyl 2,2'-[{[4-(trifluoromethyl)phenyl]methylene}bis(5-hydroxy-1-phenyl-1H-pyrazole-4,3-diyl)]diacetate](/img/structure/B4300834.png)
![ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4300836.png)
![ethyl 3-[(3,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B4300840.png)
![3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4300857.png)
![3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B4300860.png)





![1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B4300923.png)
![1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B4300927.png)
![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate](/img/structure/B4300930.png)